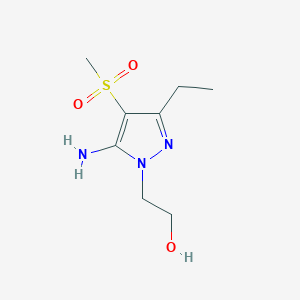
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, an ethyl group, and a methylsulfonyl group attached to the pyrazole ring, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be ethyl acetoacetate and hydrazine hydrate, which react under reflux conditions to form the pyrazole ring.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation. This involves the reaction of the pyrazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction. The pyrazole intermediate is treated with ammonia or an amine under suitable conditions.
Attachment of the Ethanol Moiety: The final step involves the reaction of the pyrazole intermediate with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and sulfonyl groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-3-methyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
2-(5-Amino-3-ethyl-4-(methylthio)-1H-pyrazol-1-yl)ethanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness
2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the combination of its functional groups. The presence of both an amino group and a methylsulfonyl group on the pyrazole ring, along with an ethanol moiety, provides a distinct set of chemical properties and potential reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15N3O3S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-(5-amino-3-ethyl-4-methylsulfonylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H15N3O3S/c1-3-6-7(15(2,13)14)8(9)11(10-6)4-5-12/h12H,3-5,9H2,1-2H3 |
InChI Key |
VXEOFHIXHUHPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1S(=O)(=O)C)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


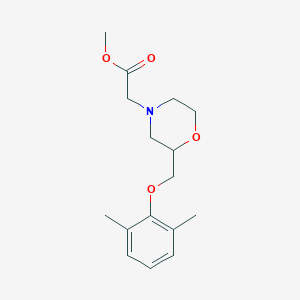
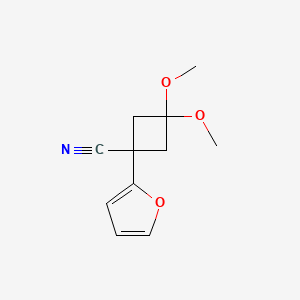
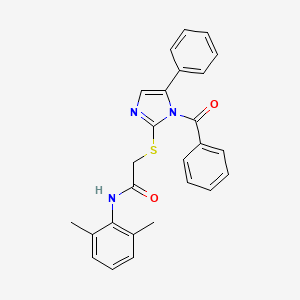
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
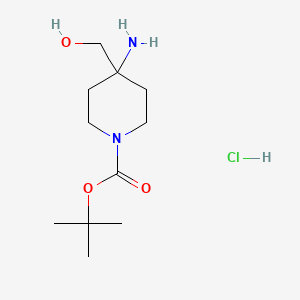
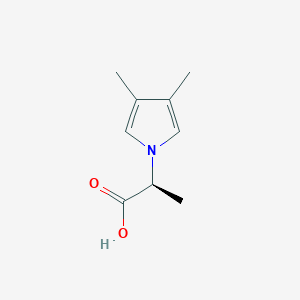
![4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776758.png)

![2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol](/img/structure/B11776764.png)

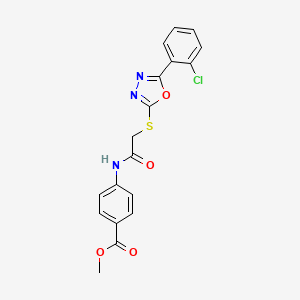
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
